molecular formula C27H31Cl2FeN3 B6321701 {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 210537-37-4

{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride

Cat. No. B6321701
CAS RN: 210537-37-4
M. Wt: 524.3 g/mol
InChI Key: AEMVAYJRXURQOZ-UHFFFAOYSA-L
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Description

{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride, or 2,6-BIPIP-FeCl2, is an organometallic complex that is composed of an iron(II) atom, two pyridine rings, and two N-2-isopropylphenyliminoethyl ligands. It is a type of coordination compound, which is a compound in which a metal atom is bound to one or more organic ligands. 2,6-BIPIP-FeCl2 has a variety of applications in scientific research, ranging from its use as a catalyst in organic synthesis to its role as a redox mediator in energy conversion.

Scientific Research Applications

2,6-BIPIP-FeCl2 has a variety of applications in scientific research. It has been used as a catalyst in organic synthesis, particularly in the synthesis of polymers-supported organometallic catalysts. It has also been used as a redox mediator in energy conversion processes, such as the electrochemical reduction of carbon dioxide. Additionally, 2,6-BIPIP-FeCl2 has been studied as a potential drug delivery system, as it can be used to target specific cells and tissues.

Mechanism of Action

The mechanism of action of 2,6-BIPIP-FeCl2 is not fully understood. However, it is believed that the iron(II) atom acts as a Lewis acid, forming a complex with the two pyridine rings and two N-2-isopropylphenyliminoethyl ligands. This complex can then interact with other molecules, allowing for a variety of chemical reactions to take place.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-BIPIP-FeCl2 are not fully understood. However, it has been shown to have antioxidant properties, which could potentially be beneficial in treating certain diseases. Additionally, it has been studied as a potential drug delivery system, as it can be used to target specific cells and tissues.

Advantages and Limitations for Lab Experiments

2,6-BIPIP-FeCl2 has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties make it suitable for a variety of applications. Additionally, it is relatively stable, making it suitable for long-term storage. However, it can be toxic if ingested, and it can react with certain chemicals, so it should be handled with care.

Future Directions

There are several potential future directions for research on 2,6-BIPIP-FeCl2. One potential area of research is to further study its potential as a drug delivery system, as it has already been shown to be able to target specific cells and tissues. Additionally, further research could be done to explore its potential for use in energy conversion processes, such as the electrochemical reduction of carbon dioxide. Finally, further research could be done to explore its potential for use in other applications, such as catalysis and organic synthesis.

Synthesis Methods

2,6-BIPIP-FeCl2 can be synthesized by reacting iron(II) chloride with a mixture of 2,6-bis(1-isopropylphenyliminoethyl)pyridine and N-2-isopropylphenyliminoethyl chloride in the presence of anhydrous tetrahydrofuran (THF). This reaction takes place at room temperature, and the product is isolated by filtration and washed with THF.

properties

IUPAC Name

dichloroiron;1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3.2ClH.Fe/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;/h7-19H,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVAYJRXURQOZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl2FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride

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